molecular formula C9H6N2O2 B14751532 2H-[1,3]Dioxolo[4,5-F]phthalazine CAS No. 234-18-4

2H-[1,3]Dioxolo[4,5-F]phthalazine

Cat. No.: B14751532
CAS No.: 234-18-4
M. Wt: 174.16 g/mol
InChI Key: GONZDLHEPMAAMZ-UHFFFAOYSA-N
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Description

2H-[1,3]Dioxolo[4,5-F]phthalazine is a heterocyclic compound that features a fused dioxole and phthalazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-[1,3]Dioxolo[4,5-F]phthalazine typically involves multi-component reactions. One efficient method is a one-pot, four-component condensation reaction. This method uses hydrazinium hydroxide, phthalic anhydride, dimedone, and aromatic aldehydes under thermal solvent-free conditions . The reaction is catalyzed by cellulose-SO3H, a solid acidic catalyst, which facilitates the formation of the desired product with high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient catalytic processes are likely employed to scale up the synthesis. The use of solid acidic catalysts and solvent-free conditions aligns with sustainable industrial practices.

Chemical Reactions Analysis

Types of Reactions

2H-[1,3]Dioxolo[4,5-F]phthalazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols

Scientific Research Applications

Comparison with Similar Compounds

2H-[1,3]Dioxolo[4,5-F]phthalazine can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and potential for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

234-18-4

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

[1,3]dioxolo[4,5-f]phthalazine

InChI

InChI=1S/C9H6N2O2/c1-2-8-9(13-5-12-8)7-4-11-10-3-6(1)7/h1-4H,5H2

InChI Key

GONZDLHEPMAAMZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C3=CN=NC=C3C=C2

Origin of Product

United States

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